1-Ethoxycyclopropane-1-carboxylic acid

Description

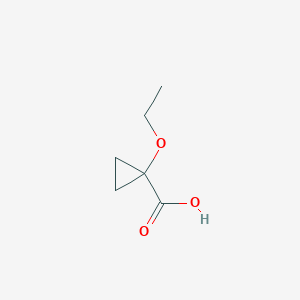

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxycyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-9-6(3-4-6)5(7)8/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKRPAVLUNGZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563431 | |

| Record name | 1-Ethoxycyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128732-53-6 | |

| Record name | 1-Ethoxycyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Significance and Synthetic Utility of Cyclopropane Carboxylic Acids

The cyclopropane (B1198618) ring, a three-membered carbocycle, is the smallest and most strained of the cycloalkanes. This inherent ring strain endows cyclopropane-containing molecules with unique chemical and physical properties that are highly valued in medicinal chemistry and materials science. When a carboxylic acid functionality is appended to this strained ring, the resulting cyclopropane carboxylic acids become powerful tools for synthetic chemists.

The presence of the cyclopropane motif can significantly influence the biological activity of a molecule. It can act as a rigid scaffold, locking flexible chains into specific conformations that may enhance binding to biological targets. Furthermore, the cyclopropane ring can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or alkenes, offering an alternative with improved metabolic stability. The introduction of a cyclopropyl (B3062369) group can also modulate a molecule's lipophilicity and other pharmacokinetic properties, which are critical for the development of effective pharmaceuticals.

From a synthetic standpoint, the strained C-C bonds of the cyclopropane ring can undergo regioselective and stereoselective ring-opening reactions, providing access to a variety of acyclic structures with defined stereochemistry. This reactivity makes cyclopropane derivatives valuable intermediates in the synthesis of complex natural products and other target molecules.

Overview of 1 Ethoxycyclopropane 1 Carboxylic Acid As a Versatile Synthetic Synthon

Direct Synthetic Approaches to the this compound Scaffold

Direct approaches to this compound focus on the simultaneous formation of the cyclopropane ring and the introduction of the ethoxy and carboxylic acid functionalities, or a precursor to the carboxylic acid. These methods often involve cyclopropanation reactions or intramolecular cyclizations as the key ring-forming step.

Cyclopropanation Reactions for Constructing the Ethoxycyclopropane (B14740108) Core

Modern cyclopropanation reactions offer a powerful tool for the direct synthesis of the ethoxycyclopropane core. One promising strategy is photoredox-catalyzed cyclopropanation, which allows for the reaction of alkenes with various carbene precursors under mild conditions. nih.govrsc.org In a potential synthetic route to this compound, an ethoxy-substituted alkene, such as ethyl vinyl ether, could react with a suitable carboxylated carbene equivalent.

Recent advancements in this field have demonstrated the use of carboxylic acids themselves as carbene precursors in photoredox-catalyzed reactions. semanticscholar.org This approach is particularly attractive as it could potentially allow for the direct introduction of the carboxylic acid moiety during the cyclopropanation step. The reaction is typically tolerant of a wide range of functional groups, which is advantageous for complex molecule synthesis. acs.org

Table 1: Key Features of Photoredox-Catalyzed Cyclopropanation

| Feature | Description |

| Catalyst | Typically an organic photocatalyst, such as 4CzIPN. semanticscholar.org |

| Energy Source | Visible light, offering mild reaction conditions. nih.gov |

| Reactants | An alkene (e.g., ethyl vinyl ether) and a carbene precursor (e.g., a diazo compound or a gem-dihaloester). |

| Advantages | High functional group tolerance, mild reaction conditions, and potential for stereocontrol. nih.govacs.org |

While a direct example for the synthesis of this compound using this method is not prominently documented, the general principles of photoredox catalysis suggest its feasibility. The reaction would likely proceed via a radical-polar crossover mechanism, where a catalytically generated carbanion intermediate undergoes intramolecular alkylation. semanticscholar.org

Intramolecular Cyclization Pathways for Ring Formation

Intramolecular cyclization represents another direct pathway to the this compound scaffold. This strategy involves the formation of the three-membered ring by the internal displacement of a leaving group on an appropriately substituted acyclic precursor. A plausible precursor for such a reaction would be a γ-halo-α-ethoxy ester, such as ethyl 3-chloro-2-ethoxypropanoate.

The mechanism involves the deprotonation of the α-carbon, facilitated by the electron-withdrawing ester group, to form an enolate. This enolate then acts as an internal nucleophile, attacking the carbon bearing the halogen in an SNi-type reaction to form the cyclopropane ring. The subsequent hydrolysis of the ester group would yield the desired this compound.

Table 2: Plausible Intramolecular Cyclization Route

| Step | Description |

| 1. Precursor Synthesis | Preparation of a γ-halo-α-ethoxy ester (e.g., ethyl 3-chloro-2-ethoxypropanoate). |

| 2. Base-Mediated Cyclization | Treatment with a strong base (e.g., sodium ethoxide) to induce intramolecular nucleophilic substitution. |

| 3. Hydrolysis | Saponification of the resulting ethyl 1-ethoxycyclopropane-1-carboxylate to the carboxylic acid. |

This approach is conceptually similar to the well-established synthesis of cyclopropane-1,1-dicarboxylic acid from diethyl malonate and 1,2-dibromoethane, where an intramolecular alkylation is a key step. orgsyn.org The success of this strategy hinges on the efficient synthesis of the acyclic precursor and the favorable kinetics of the intramolecular ring-closing reaction over competing intermolecular reactions.

Indirect Synthesis via Cyclopropanone (B1606653) Equivalents and Their Derivatization

Indirect synthetic routes to this compound often proceed through the formation of a stable cyclopropanone equivalent, which is then further functionalized. A key intermediate in this approach is 1-ethoxy-1-trimethylsiloxycyclopropane.

Generation and Transformation of 1-Ethoxy-1-trimethylsiloxycyclopropane

1-Ethoxy-1-trimethylsiloxycyclopropane serves as a versatile precursor to the cyclopropanone ethyl hemiacetal, which can be subsequently oxidized to the target carboxylic acid. The silyloxy group stabilizes the otherwise reactive cyclopropanone system, allowing for its isolation and subsequent manipulation.

The transformation of 1-ethoxy-1-trimethylsiloxycyclopropane to the carboxylic acid would likely involve a two-step process. First, methanolysis of the silyl (B83357) ether would yield 1-ethoxycyclopropanol (B182435) (the ethyl hemiacetal of cyclopropanone). Subsequent oxidation of this hemiacetal would provide this compound. Various oxidizing agents can be employed for the conversion of primary alcohols or hemiacetals to carboxylic acids. organic-chemistry.orgresearchgate.net

The synthesis of 1-ethoxy-1-trimethylsiloxycyclopropane, a key precursor to the cyclopropanone hemiacetal, is often achieved via an intramolecular acyloin condensation of a β-haloester. This reaction involves the reductive coupling of two ester groups in the presence of metallic sodium.

In a typical procedure, ethyl 3-chloropropanoate (B8744493) is treated with sodium metal in the presence of trimethylchlorosilane. The trimethylchlorosilane acts as a trapping agent for the enediolate intermediate, preventing side reactions and leading to the formation of 1-ethoxy-1-trimethylsiloxycyclopropane. This methodology provides an efficient route to this stable cyclopropanone equivalent.

Table 3: Acyloin Condensation for Precursor Synthesis

| Reactant | Reagents | Product |

| Ethyl 3-chloropropanoate | Sodium, Trimethylchlorosilane | 1-Ethoxy-1-trimethylsiloxycyclopropane |

This approach is a modification of the classical acyloin condensation, which is a powerful tool for the formation of cyclic α-hydroxy ketones.

The application of ultrasound in organic synthesis has been shown to accelerate reaction rates, improve yields, and enhance selectivity in a variety of transformations. taylorfrancis.comrsc.org The underlying principle of sonochemistry is the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. taylorfrancis.com

Conversion of Hemiacetals to Carboxylic Acid Derivatives

Cyclopropanone hemiacetals, such as 1-ethoxycyclopropan-1-ol, are key intermediates in the synthesis of cyclopropane derivatives. These structures are typically formed from the cyclopropanation of ketene (B1206846) acetals followed by methanolysis. The direct conversion of the hemiacetal functional group to a carboxylic acid represents a critical oxidative step.

One potent method for achieving such a transformation is the Jones oxidation. wikipedia.orgorganic-chemistry.org The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent capable of converting primary alcohols to carboxylic acids. organic-chemistry.orgalfa-chemistry.com A hemiacetal exists in equilibrium with its corresponding hydroxy ketone (or aldehyde) and alcohol. The mechanism of the Jones oxidation of a primary alcohol involves the formation of a chromate (B82759) ester, followed by the rate-determining elimination of an alpha-proton to yield a carbonyl compound. organicchemistrytutor.com In the case of aldehydes, they are oxidized via their hydrate (B1144303) form, which is structurally analogous to a hemiacetal. organic-chemistry.org

Applying this principle to 1-ethoxycyclopropan-1-ol, the hemiacetal's hydroxyl group can be oxidized. Under the strong acidic and oxidizing conditions, the reagent attacks the alcohol functionality, leading directly to the formation of the corresponding this compound. The reaction is typically rapid and efficient, though the highly acidic nature of the reagent requires careful consideration of substrate compatibility. alfa-chemistry.com

| Reaction | Oxidizing Agent | Solvent System | Typical Conditions |

| Hemiacetal to Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄/H₂O) | Acetone | Titration of the reagent at 0 °C to room temperature |

Cyclopropanation of Alkyl Silyl Ketene Acetals

A direct and innovative approach to constructing the 1-ethoxycyclopropane carboxylate framework involves the cyclopropanation of ketene alkyl silyl acetals. A notable example is the reaction of these acetals with a carbenoid species generated from bromoform (B151600) and diethylzinc (B1219324). acs.org This method provides a direct route to functionalized cyclopropanes, bypassing the need for isolating cyclopropanone intermediates.

In this reaction, the ketene alkyl silyl acetal (B89532) acts as a nucleophile, reacting with the zinc carbenoid. The reaction proceeds under mild, neutral conditions, which preserves the sensitive functional groups present in the molecule, such as the ester and ethoxy moieties. The use of diethylzinc and bromoform generates a species that effectively transfers a brominated carbene to the double bond of the ketene acetal. The resulting product is a 1-bromo-1-ethoxycyclopropane derivative, which can be subsequently converted to the desired carboxylic acid. Research by Rousseau and Slougui demonstrated this unprecedented cyclopropanation, highlighting its utility in forming highly substituted cyclopropane rings. acs.org

| Ketene Acetal Substrate | Reagents | Solvent | Product | Yield (%) | Reference |

| 1-Ethoxy-1-(trimethylsiloxy)ethene | CHBr₃, Et₂Zn | Benzene | Ethyl 1-bromo-1-ethoxycyclopropanecarboxylate | 65 | acs.org |

| 1-Methoxy-1-(trimethylsiloxy)propene | CHBr₃, Et₂Zn | Benzene | Methyl 1-bromo-1-methoxy-2-methylcyclopropanecarboxylate | 60 | acs.org |

Functional Group Interconversions for Accessing this compound

Accessing this compound often relies on the modification of a precursor that already contains the core cyclopropane structure. A common and highly effective strategy is the hydrolysis of a corresponding ester, such as ethyl 1-ethoxycyclopropane-1-carboxylate. This transformation is a classic example of a functional group interconversion.

The hydrolysis is most effectively carried out under basic conditions, a process known as saponification. The ester is typically heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the sodium or potassium salt of the carboxylic acid. This reaction is essentially irreversible, driving the conversion to completion.

Following the saponification, the resulting carboxylate salt is neutralized in a separate workup step. The addition of a strong acid, like hydrochloric acid (HCl), protonates the carboxylate anion to furnish the final this compound.

| Starting Material | Reagents | Conditions | Intermediate Product | Final Product |

| Ethyl 1-ethoxycyclopropane-1-carboxylate | 1. NaOH (aq) 2. HCl (aq) | 1. Reflux 2. Acidification | Sodium 1-ethoxycyclopropane-1-carboxylate | This compound |

Elucidation of Reactivity and Mechanistic Pathways of 1 Ethoxycyclopropane 1 Carboxylic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid functional group in 1-ethoxycyclopropane-1-carboxylic acid is expected to exhibit its characteristic reactivity. These reactions, fundamental to organic chemistry, include:

Esterification: In the presence of an alcohol and an acid catalyst, it will form the corresponding ester.

Amide Formation: Reaction with amines, typically activated by a coupling agent, will yield amides.

Reduction: Strong reducing agents like lithium aluminum hydride would reduce the carboxylic acid to the corresponding primary alcohol, 1-ethoxycyclopropylmethanol.

Decarboxylation: While generally requiring harsh conditions, certain photoredox-catalyzed methods have been developed for the decarboxylative cyclopropanation of carboxylic acids, suggesting that under specific conditions, the carboxyl group could be removed. nih.govsemanticscholar.org

These transformations of the carboxylic acid group are generally expected to proceed without affecting the ethoxy substituent or the cyclopropane (B1198618) ring under standard conditions.

Transformations Involving the Ethoxy Substituent: Substitution and Elimination Processes

The ethoxy group, being a modest leaving group, can be involved in substitution and elimination reactions, often in concert with the opening of the cyclopropane ring. Under acidic conditions, protonation of the ethoxy group's oxygen atom can facilitate its departure as ethanol. This process is frequently a key step in the acid-catalyzed ring-opening and rearrangement reactions of the cyclopropane ring, as the departure of the ethoxy group can be concerted with the cleavage of a C-C bond in the ring to relieve strain.

Cyclopropane Ring Reactivity and Associated Rearrangements

The high ring strain of the cyclopropane ring is the dominant feature of the molecule's reactivity. The presence of both a donor (ethoxy) and an acceptor (carboxylic acid) group on the same carbon atom polarizes the ring and makes it susceptible to nucleophilic and electrophilic attack, leading to a variety of synthetically useful transformations.

The cyclopropane ring can be opened under both thermal and acidic conditions. Acid-catalyzed ring-opening is a common reaction for donor-acceptor cyclopropanes. stackexchange.com The reaction is initiated by protonation, often of the carbonyl oxygen of the carboxyl group or the ether oxygen of the ethoxy group. This is followed by nucleophilic attack, which leads to the cleavage of one of the cyclopropane C-C bonds. The regioselectivity of the ring-opening is influenced by the nature of the substituents and the reaction conditions. For instance, in the presence of a Lewis acid like titanium tetrachloride (TiCl4), related dimethoxycyclopropanecarboxylates undergo regio- and stereoselective ring-opening upon reaction with electrophiles. rsc.org

A proposed mechanism for acid-catalyzed ring-opening involves the formation of a stabilized dipolar intermediate, which is then trapped by a nucleophile. rsc.org

1-Alkoxy-1-siloxycyclopropanes, which are structurally related to this compound derivatives, are well-established precursors for the formation of metal homoenolates. uwindsor.ca These species are umpolung reagents, meaning they exhibit reversed polarity, with the β-carbon atom acting as a nucleophile. Treatment of these siloxycyclopropanes with Lewis acids such as titanium tetrachloride (TiCl4) can generate titanium homoenolates. uwindsor.ca These homoenolates are stable and exhibit considerable nucleophilic reactivity towards various electrophiles, including aldehydes. uwindsor.ca

Zinc homoenolates can also be generated and have been shown to undergo a range of carbon-carbon bond-forming reactions. uwindsor.ca More recent studies have explored the generation of enolized zinc homoenolates from cyclopropanols, which then react with electrophiles. chemrxiv.orgresearchgate.net This suggests that derivatives of this compound could potentially serve as precursors to homoenolates, which are valuable intermediates in organic synthesis. nih.govrsc.org

While specific examples of [3+1] cycloadditions with this compound are not prevalent in the literature, the general reactivity of donor-acceptor cyclopropanes suggests their potential in such reactions. The strained ring system can act as a three-carbon component in cycloaddition reactions. For instance, the thermal rearrangement of 5-spirocyclopropane isoxazolidines, formed from the 1,3-dipolar cycloaddition of nitrones with methylenecyclopropanes, can lead to the synthesis of β-lactams. nih.gov This highlights the utility of the cyclopropane motif in constructing heterocyclic systems.

Donor-acceptor cyclopropanes are versatile precursors for the synthesis of larger carbocyclic rings through ring-expansion reactions. nih.gov Under Lewis acid catalysis, these cyclopropanes can undergo rearrangement to form cyclobutanones. This transformation is believed to proceed through a formal nih.govuwindsor.ca-sigmatropic rearrangement. The specific conditions and the nature of the substituents on the cyclopropane ring can influence the outcome of these reactions. For example, the Tiffeneau-Demjanov rearrangement, which involves the nitrous acid deamination of 1-aminoalcohols, is a classic method for one-carbon ring expansion of cyclic ketones and demonstrates a related principle of rearrangement following the generation of a reactive intermediate adjacent to a strained ring. msu.edu

Mechanistic Insights from Related Cyclopropyl (B3062369) Radical Studies

Information on the EPR spectroscopic parameters and conformational analysis for the 1-ethoxycyclopropyl radical is not available in the reviewed literature. Studies on analogous, but structurally distinct, cyclopropyl radicals can provide a general understanding of the types of analyses that would be conducted.

For instance, research on other substituted cyclopropyl radicals often involves the determination of hyperfine coupling constants and g-factors through EPR spectroscopy. This data, in turn, provides insights into the geometry and electronic distribution of the radical. Conformational analysis of such radicals typically focuses on the orientation of substituents relative to the radical center and the cyclopropane ring, including the potential for different stable conformations and the energy barriers to their interconversion.

However, without specific data for the 1-ethoxycyclopropyl radical, any discussion remains speculative and would fall outside the scope of this focused article.

Strategic Applications of 1 Ethoxycyclopropane 1 Carboxylic Acid in Complex Organic Synthesis

Role as a Preeminent Building Block for Advanced Chemical Structures

1-Ethoxycyclopropane-1-carboxylic acid and its derivatives have emerged as highly versatile and powerful building blocks in modern organic synthesis. The inherent strain of the cyclopropane (B1198618) ring, combined with the activating effects of the ethoxy and carboxylic acid functionalities, renders these molecules susceptible to a variety of ring-opening and cycloaddition reactions. researchgate.netnih.govresearchgate.net This reactivity allows for the diastereoselective and enantioselective construction of complex molecular architectures that would be challenging to assemble through traditional synthetic methods.

The utility of activated cyclopropanes, such as this compound, extends to their application in the synthesis of densely functionalized heterocyclic and carbocyclic systems. researchgate.netnih.gov They can act as three-carbon synthons in formal [3+2] and other cycloaddition reactions, providing efficient pathways to five-membered rings and other valuable structural motifs. researchgate.netresearchgate.net The strategic placement of the ethoxy group as a potential leaving group and the carboxylic acid as a handle for further functionalization makes these compounds particularly valuable in the synthesis of natural products and biologically active molecules. researchgate.netnih.gov

Synthesis of Nitrogen-Containing Heterocycles and Related Bioactive Scaffolds

The unique reactivity of this compound and its derivatives has been strategically harnessed for the synthesis of a variety of nitrogen-containing heterocycles and other bioactive scaffolds.

Construction of 1-Cyclopropylquinolonecarboxylic Acid Derivatives

The introduction of a cyclopropyl (B3062369) group at the N-1 position of the quinolone ring is a key structural modification that significantly enhances the antibacterial activity of this class of antibiotics. google.com this compound derivatives serve as crucial precursors for installing this important moiety.

Introduction of the 1-Cyclopropyl Moiety in Quinolone Synthesis

A common strategy for the synthesis of 1-cyclopropylquinolonecarboxylic acids involves the reaction of a substituted quinolone precursor with a 1-halo-1-ethoxycyclopropane derivative. google.com For instance, the reaction of ethyl 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate with 1-bromo-1-ethoxy-cyclopropane in the presence of a base like potassium carbonate leads to the formation of the corresponding 1-(1-ethoxycyclopropyl) derivative. google.com This intermediate is then subjected to a reductive process to yield the desired 1-cyclopropyl moiety. A mixture of sodium borohydride (B1222165) and boron trifluoride-diethyl ether complex is an effective reagent for this transformation, affording the 1-cyclopropylquinolone derivative in good yield. google.com

Table 1: Synthesis of a 1-Cyclopropylquinolone Intermediate

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate | 1-Bromo-1-ethoxy-cyclopropane | K₂CO₃, N-Methylpyrrolidone | Ethyl 7-chloro-1-(1-ethoxycyclopropyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | Not explicitly stated | google.com |

| Ethyl 7-chloro-1-(1-ethoxycyclopropyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | - | NaBH₄, BF₃·OEt₂ | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | 60% | google.com |

Post-Cyclopropylation Functionalization for Target Compounds

Following the successful installation of the 1-cyclopropyl group, the quinolone core can undergo further functionalization to arrive at the final target compounds with desired biological activities. A common modification is the nucleophilic aromatic substitution at the C-7 position. For example, the 7-chloro substituent can be displaced by various amines, such as piperazine (B1678402) and its derivatives, to introduce functionalities that are crucial for antibacterial potency. nih.govmdpi.com The carboxylic ester at the C-3 position is typically hydrolyzed to the corresponding carboxylic acid in the final steps of the synthesis, as this group is essential for the antibacterial activity of quinolones. nih.gov

Development of N-Cyclopropylanilines

N-Cyclopropylanilines are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. A practical and efficient method for their preparation involves the direct condensation of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane. researchgate.net This reaction proceeds through the formation of a 1-alkoxy-1-anilinocyclopropane intermediate, which is subsequently reduced to the corresponding N-cyclopropylaniline. researchgate.netresearchgate.net This two-step, one-pot procedure provides high yields of the desired products without the need for purification of the intermediate. researchgate.net The reduction of the intermediate can be achieved using reagents such as sodium cyanoborohydride. researchgate.net

Table 2: Synthesis of N-Cyclopropylanilines

| Aniline Derivative | Reagent | Reducing Agent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | [(1-Ethoxycyclopropyl)oxy]trimethylsilane | Sodium cyanoborohydride | N-Cyclopropylaniline | High | researchgate.net |

| Substituted Anilines | [(1-Ethoxycyclopropyl)oxy]trimethylsilane | Sodium cyanoborohydride | Substituted N-Cyclopropylanilines | Good to High | researchgate.net |

Preparation of Substituted Aminocyclopropane Carboxylic Acids

Substituted 1-aminocyclopropane-1-carboxylic acids (ACCs) are a class of conformationally constrained amino acids that are of significant interest in medicinal chemistry and drug design. nih.govst-andrews.ac.uk While direct conversion of this compound to these compounds is not extensively documented, its structural features make it a plausible precursor. The synthesis of substituted ACCs often involves the construction of the cyclopropane ring with the desired substituents already in place or introduced through subsequent modifications.

One general approach to substituted ACCs is the "diazo-addition" method, which involves the reaction of a dehydroamino acid precursor with a diazo compound to form the cyclopropane ring. nih.gov Another strategy involves the use of nitro-substituted cyclopropanes, where the nitro group can be reduced to an amine. nih.gov Given the reactivity of the this compound scaffold, it is conceivable that it could be converted to a suitable precursor for these synthetic routes, for example, through conversion of the carboxylic acid to an ester and subsequent functionalization.

Table 3: General Methods for the Synthesis of Substituted 1-Aminocyclopropane-1-carboxylic Acids

| Synthetic Method | Key Precursors | General Transformation | Reference |

|---|---|---|---|

| Diazo-addition Method | N-(Diphenylmethylene)-2,3-dehydro-1-amino-1-carboxylate precursors | Cyclopropanation with diazo compounds | nih.gov |

| From Nitrocyclopropanes | Nitro-substituted cyclopropanes | Reduction of the nitro group to an amine | nih.gov |

Formation of Key Synthetic Intermediates and Functionalized Organic Compounds

This compound and its corresponding esters are valuable reagents in organic synthesis, primarily due to the unique reactivity of the strained cyclopropane ring. This ring is activated by the presence of both an electron-donating group (ethoxy) and an electron-accepting group (carboxylic acid or ester), classifying it as a "donor-acceptor" cyclopropane. This electronic arrangement facilitates regioselective ring-opening reactions under mild conditions, providing access to a variety of linear carbon chains with valuable functionality.

Precursors for γ-Hydroxy Esters and Related Systems

A cornerstone application of this compound derivatives, particularly its ethyl ester, is their function as a synthetic equivalent (synthon) for a γ-keto ester homoenolate. The strategic value lies in the clean and efficient conversion of the cyclopropane into a linear, 4-carbon dicarbonyl system through hydrolysis.

The mechanism of this transformation relies on the inherent properties of the donor-acceptor cyclopropane. Acid-catalyzed hydrolysis initiates the protonation of the ester carbonyl, which enhances the electron-withdrawing nature of the acceptor group. This is followed by the cleavage of the C1-C2 bond of the cyclopropane ring, which is facilitated by the electron-donating ethoxy group. The resulting intermediate readily hydrolyzes to afford the corresponding γ-keto ester. For instance, the hydrolysis of ethyl 1-ethoxycyclopropanecarboxylate yields ethyl levulinate (ethyl 4-oxopentanoate), a versatile synthetic intermediate.

These resulting γ-keto esters are pivotal intermediates that can be readily transformed into γ-hydroxy esters. The reduction of the ketone functionality is typically achieved with high efficiency using standard reducing agents, such as sodium borohydride (NaBH₄), without affecting the ester group. This two-step sequence provides a reliable and powerful method for the synthesis of γ-hydroxy esters, which are important structural motifs in many natural products and pharmaceuticals.

| Transformation Step | Starting Material | Key Reagents | Product | Significance |

|---|---|---|---|---|

| Ring-Opening Hydrolysis | Ethyl 1-ethoxycyclopropanecarboxylate | Aqueous Acid (e.g., HCl) | Ethyl 4-oxopentanoate | Formation of a linear γ-keto ester from a cyclic precursor. |

| Ketone Reduction | Ethyl 4-oxopentanoate | Sodium Borohydride (NaBH₄) | Ethyl 4-hydroxypentanoate | Selective reduction to yield the target γ-hydroxy ester. |

Applications in the Synthesis of Specialty Chemicals

The unique reactivity of 1-ethoxycyclopropane derivatives extends to their use as building blocks in the synthesis of complex, high-value specialty chemicals, including pharmaceuticals. The cyclopropyl moiety can be incorporated into a larger molecular framework, often serving as a masked precursor for a more complex side chain that is revealed in later synthetic steps.

A significant application is found in the synthesis of advanced intermediates for quinolone antibiotics, a major class of antibacterial agents. For example, derivatives such as 1-bromo-1-ethoxy-cyclopropane are used to alkylate heterocyclic cores. In a patented process, this type of reagent is reacted with a 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester. This reaction introduces the 1-ethoxycyclopropyl group onto the quinolone nitrogen atom.

This cyclopropyl-substituted intermediate is a key precursor to potent antibiotics like Ciprofloxacin. Subsequent chemical transformations, including ring rearrangement and substitution, convert the ethoxycyclopropyl group into the essential cyclopropyl group found at the N-1 position of the final drug molecule. This strategy highlights the role of 1-ethoxycyclopropane derivatives as versatile three-carbon (C3) synthons for constructing the critical cyclopropyl ring in these important pharmaceutical agents. The use of such building blocks simplifies the synthesis and allows for the efficient assembly of the complex drug architecture.

| Application Area | Key Reagent Class | Reaction Type | Target Molecule Class | Strategic Importance |

|---|---|---|---|---|

| Pharmaceutical Synthesis | 1-Alkoxy-1-halocyclopropanes | N-Alkylation | Quinolone Antibiotics (e.g., Ciprofloxacin precursors) | Serves as a robust synthon for the introduction of the critical N-1 cyclopropyl group. |

Stereochemical Control and Enantioselective Synthesis of 1 Ethoxycyclopropane 1 Carboxylic Acid and Chiral Analogs

Enantioselective Methodologies for Ethoxycyclopropane (B14740108) Systems

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For 1-ethoxycyclopropane-1-carboxylic acid, this involves the creation of the cyclopropane (B1198618) ring in a manner that selectively forms one of the two possible mirror-image structures. Several powerful catalytic methods have been developed for asymmetric cyclopropanation, which can be adapted for the synthesis of chiral ethoxycyclopropane systems.

One of the most versatile methods involves the transition-metal-catalyzed reaction of an alkene with a diazo compound. nih.govresearchgate.net In the context of synthesizing this compound, a plausible precursor would be an ethyl 1-ethoxyacrylate, reacting with a carbene source. The stereochemical outcome of this reaction is governed by the chiral catalyst employed. Dirhodium(II) complexes with chiral carboxylate or carboxamidate ligands are highly effective for such transformations. The chiral environment created by the catalyst directs the approach of the carbene to the alkene, leading to the preferential formation of one enantiomer.

For instance, the use of chiral ruthenium-pybox complexes has shown high efficiency in the asymmetric cyclopropanation of various olefins with diazoacetates, achieving excellent diastereo- and enantioselectivities. researchgate.net Similarly, copper catalysts bearing chiral bis(oxazoline) (BOX) or salen ligands are also prominent in inducing high enantioselectivity in cyclopropanation reactions.

Another powerful approach is biocatalysis, utilizing engineered enzymes to perform highly selective chemical transformations. nih.gov Variants of cytochrome P450 and myoglobin (B1173299) have been engineered to catalyze the cyclopropanation of a wide range of alkenes with exceptional levels of diastereo- and enantioselectivity. nih.govrochester.edu These biocatalysts could potentially be applied to the cyclopropanation of an appropriate precursor to afford enantiopure this compound.

The Simmons-Smith reaction, which typically involves an organozinc carbenoid, can also be rendered enantioselective. wiley-vch.denih.govwikipedia.org This can be achieved by using stoichiometric chiral additives that coordinate to the zinc carbenoid, thereby creating a chiral reagent. Alternatively, a catalytic enantioselective version can be realized by using a chiral ligand in the presence of a stoichiometric amount of an achiral zinc reagent. The directing effect of oxygen-containing functional groups in the substrate can significantly influence the stereochemical outcome of the Simmons--Smith reaction, a feature that could be exploited in the synthesis of this compound. wiley-vch.denih.gov

| Enantioselective Methodology | Key Features | Potential Precursor for this compound | Typical Chiral Catalyst/Auxiliary |

|---|---|---|---|

| Transition-Metal Catalysis | High turnover numbers, tunable selectivity through ligand design. | Ethyl 1-ethoxyacrylate + Diazo compound | Chiral Rh(II), Ru(II), or Cu(I) complexes |

| Biocatalysis | Exceptional selectivity, environmentally benign conditions. | Ethyl 1-ethoxyacrylate + Diazo compound | Engineered Cytochrome P450 or Myoglobin |

| Asymmetric Simmons-Smith Reaction | Uses organozinc carbenoids, can be directed by functional groups. | Chiral α-ethoxyacrylate derivative | Chiral dioxaborolanes, amino alcohols |

Diastereoselective Strategies in Cyclopropane Ring Construction

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. While this compound itself only has one stereocenter, diastereoselective strategies become crucial when synthesizing more complex analogs or when using a chiral auxiliary to control the absolute stereochemistry.

A common and effective strategy for diastereoselective cyclopropanation is the use of a chiral auxiliary. chemrxiv.org This involves attaching a chiral molecule to the achiral substrate, which then directs the cyclopropanating agent to one face of the double bond. After the reaction, the auxiliary can be removed to yield the enantioenriched cyclopropane. For the synthesis of this compound, one could envision starting with an α,β-unsaturated ester or amide derived from a chiral alcohol or amine, respectively. The bulky chiral auxiliary would sterically hinder one face of the alkene, leading to a diastereoselective cyclopropanation.

The Simmons-Smith reaction is particularly well-suited for diastereoselective cyclopropanation, especially for substrates containing directing groups such as hydroxyl or ether functionalities. wiley-vch.denih.gov The zinc reagent can coordinate with the oxygen atom, delivering the methylene (B1212753) group to the same face of the double bond. This substrate-controlled approach can lead to very high levels of diastereoselectivity.

Furthermore, the choice of reagents and reaction conditions can significantly influence the diastereomeric ratio of the products in transition-metal-catalyzed cyclopropanations. For example, the reaction of vinylsulfonamides with donor-acceptor carbenes derived from α-aryldiazoesters, catalyzed by a dirhodium complex, has been shown to produce cyclopropane derivatives with excellent diastereoselectivities.

| Diastereoselective Strategy | Principle | Potential Application for this compound Synthesis | Expected Outcome |

|---|---|---|---|

| Chiral Auxiliary Control | A removable chiral group on the substrate directs the approach of the reagent. | Cyclopropanation of an acrylate (B77674) ester derived from a chiral alcohol. | Formation of a diastereomerically enriched cyclopropane precursor. |

| Substrate-Directed Simmons-Smith Reaction | A functional group on the substrate coordinates with the zinc reagent, directing the cyclopropanation. | Cyclopropanation of a chiral allylic ether precursor. | High syn-selectivity relative to the directing group. |

| Reagent and Condition Control | The choice of catalyst, ligand, and solvent influences the diastereomeric ratio. | Rh(II)-catalyzed cyclopropanation of a suitable alkene precursor. | Optimization can favor the formation of a specific diastereomer. |

Chiral Pool and Asymmetric Catalysis Approaches for Stereocontrol

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. Chiral pool synthesis utilizes these compounds as starting materials, incorporating their existing stereocenters into the target molecule. While a direct chiral pool precursor for this compound is not obvious, components from the chiral pool can be used to create chiral auxiliaries or ligands for asymmetric catalysis.

Asymmetric catalysis, as discussed in the previous sections, is a more versatile approach for achieving stereocontrol. In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product from an achiral starting material. This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries.

For the synthesis of this compound, an asymmetric catalytic cyclopropanation of a suitable achiral precursor like ethyl 1-ethoxyacrylate would be a highly desirable route. The development of new chiral ligands and catalysts continues to expand the scope and efficiency of asymmetric cyclopropanation reactions. Chiral Lewis acids, for example, have been shown to catalyze enantioselective cyclopropanation reactions of vinyl ketones with α-diazoesters, affording tetrasubstituted cyclopropanes with excellent enantioselectivities. rsc.org This methodology could potentially be adapted for the synthesis of the target compound.

Emerging Research on this compound: A Field in Nascent Stages

Initial investigations into the chemical landscape of this compound reveal a compound with potential yet to be fully unlocked by the scientific community. While the broader class of cyclopropanecarboxylic acids has seen diverse applications, dedicated research focusing solely on this specific ethoxy derivative remains limited. This article navigates the current, albeit sparse, understanding of this compound, highlighting prospective avenues for future research and development.

Q & A

Q. What are the established synthetic routes for 1-Ethoxycyclopropane-1-carboxylic acid, and how can reaction conditions be optimized for laboratory-scale synthesis?

- Methodological Answer : The synthesis typically involves cyclopropanation of alkenes using diazo compounds or carbene intermediates. Catalysts such as rhodium or copper are effective for forming the cyclopropane ring . For ethoxy substitution, alkylation of glycine derivatives with ethoxy-containing electrophiles followed by intramolecular cyclization is a viable route. Optimization parameters include solvent choice (e.g., THF or dichloromethane), temperature control (0–25°C), and stoichiometric ratios of reagents to minimize side products like ring-opened derivatives. Scaling to laboratory quantities requires careful purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopropane ring and ethoxy group positioning. Infrared (IR) spectroscopy identifies carboxylic acid (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1100 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive structural elucidation for crystalline derivatives . Purity is assessed via HPLC with UV detection or LC-MS to detect degradation products.

Advanced Research Questions

Q. How does the electronic nature of the ethoxy group influence the reactivity of this compound in substitution reactions compared to chloro or amino derivatives?

- Methodological Answer : The ethoxy group acts as an electron-donating substituent, stabilizing the cyclopropane ring via hyperconjugation, which reduces ring-opening tendencies under acidic conditions compared to chloro derivatives (electron-withdrawing) . In nucleophilic substitution, the ethoxy group’s steric bulk slows reaction kinetics relative to smaller substituents like amino groups. Computational studies (DFT) can model charge distribution and predict reactivity trends, while kinetic experiments under varying nucleophile concentrations quantify these effects .

Q. What strategies can resolve contradictions in reported bioactivity data of cyclopropane carboxylic acid derivatives across different studies?

- Methodological Answer : Contradictions may arise from variations in experimental models (e.g., enzyme isoforms, cell lines) or compound purity. To address this:

- Standardize assays using recombinant enzymes (e.g., ACC oxidase) and controls like 1-Aminocyclopropane-1-carboxylic acid (ACC) .

- Perform dose-response curves and competitive inhibition studies to differentiate direct effects from off-target interactions.

- Validate bioactivity via orthogonal methods (e.g., isothermal titration calorimetry for binding affinity and LC-MS for metabolite profiling) .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions, and what methods quantify degradation?

- Methodological Answer : The compound is prone to hydrolysis under extreme pH (<3 or >10) due to ring strain, with degradation products including ethoxy-substituted linear carboxylic acids. Stability studies in buffered solutions (pH 3–9) at 25°C and 37°C show optimal stability at neutral pH. Degradation is quantified via HPLC coupled with charged aerosol detection (CAD) or NMR kinetics. Arrhenius plots derived from accelerated stability testing predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.